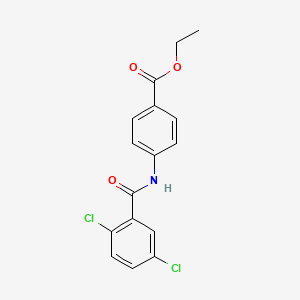

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE

Description

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative featuring a 2,5-dichlorobenzamido substituent at the para position of the ethyl benzoate backbone. This compound is structurally characterized by two chlorine atoms on the benzamide moiety, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

ethyl 4-[(2,5-dichlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-9-11(17)5-8-14(13)18/h3-9H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQGATFGOPYCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Reduction: Formation of ethyl 4-(2,5-dichlorobenzamido)aniline.

Oxidation: Formation of ethyl 4-(2,5-dichlorobenzamido)benzoic acid.

Scientific Research Applications

ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ETHYL 4-(2,5-DICHLOROBENZAMIDO)BENZOATE with key analogs in terms of substituents, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The 2,5-dichlorobenzamido group in the target compound increases lipophilicity compared to dimethylamino (Ethyl 4-(dimethylamino)benzoate) or pyridazine (I-6230) substituents. This property may favor passive diffusion in biological systems but could also elevate cytotoxicity risks . Halogenated analogs (e.g., chlorobenzilate, difluorobenzenesulfonyl derivatives) demonstrate that chlorine and fluorine substitutions enhance stability and target binding in agrochemicals or pharmaceuticals. However, chlorine’s larger atomic radius may improve steric interactions in enzyme binding compared to fluorine .

Applications Across Industries: Pharmaceuticals: Pyridazine- and isoxazole-containing analogs (e.g., I-6273, I-6373) are likely optimized for specific biological targets, such as kinase or protease inhibition, whereas the dichlorobenzamido variant may target parasitic or microbial enzymes . Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based co-initiators in resin polymerization due to faster radical generation, suggesting that electron-donating groups (e.g., dimethylamino) enhance reactivity. In contrast, the dichloro substituent’s electron-withdrawing nature might reduce radical initiation efficiency .

Synthesis and Scalability: The synthesis of this compound likely involves amidation of ethyl 4-aminobenzoate with 2,5-dichlorobenzoyl chloride, analogous to methods described for triazole derivatives (). This contrasts with pyridazine-containing analogs (I-6230), which require multi-step coupling of phenethylamine intermediates .

Research Findings and Implications

- Biological Activity: Dichlorinated benzamides are prevalent in agrochemicals (e.g., chlorobenzilate) due to their persistence and efficacy.

- Material Science: The dichloro group’s electron-withdrawing effect may limit the compound’s utility as a polymerization co-initiator compared to dimethylamino analogs. However, its stability could benefit applications requiring controlled release or UV resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.